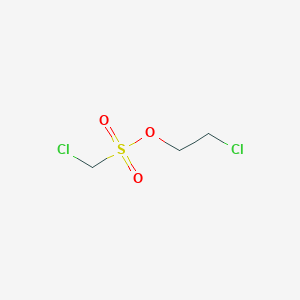

2-Chloroethyl chloromethanesulfonate

Description

Properties

CAS No. |

41239-85-4 |

|---|---|

Molecular Formula |

C3H6Cl2O3S |

Molecular Weight |

193.05 g/mol |

IUPAC Name |

2-chloroethyl chloromethanesulfonate |

InChI |

InChI=1S/C3H6Cl2O3S/c4-1-2-8-9(6,7)3-5/h1-3H2 |

InChI Key |

BYEULZSQJFKHIP-UHFFFAOYSA-N |

Canonical SMILES |

C(CCl)OS(=O)(=O)CCl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloroethyl Chloromethanesulfonate

Direct Esterification Approaches

The most straightforward route to 2-chloroethyl chloromethanesulfonate (B8650481) involves the direct formation of the sulfonate ester bond through the condensation of a suitable sulfonyl chloride with a chloroalcohol. This approach is a common and well-established method for the synthesis of sulfonate esters.

Condensation Reactions with Sulfonyl Chlorides and Chloroalcohols

The primary direct esterification method for producing 2-chloroethyl chloromethanesulfonate is the reaction between chloromethanesulfonyl chloride and 2-chloroethanol (B45725). In this reaction, the hydroxyl group of 2-chloroethanol acts as a nucleophile, attacking the electrophilic sulfur atom of the chloromethanesulfonyl chloride. This results in the formation of the desired sulfonate ester and the elimination of hydrogen chloride.

The general reaction can be represented as follows:

ClCH₂SO₂Cl + HOCH₂CH₂Cl → ClCH₂SO₂OCH₂CH₂Cl + HCl

This type of reaction is analogous to the well-known Schotten-Baumann reaction conditions used for the synthesis of esters and amides. The reactivity of the sulfonyl chloride makes it a suitable substrate for this nucleophilic acyl substitution-type reaction.

Role of Basic Catalysis in Ester Formation

The condensation reaction between a sulfonyl chloride and an alcohol is typically carried out in the presence of a base. The base plays a crucial role in the reaction by neutralizing the hydrogen chloride (HCl) that is formed as a byproduct. The removal of HCl from the reaction mixture is essential as it can prevent side reactions and drive the equilibrium towards the formation of the ester product.

Commonly used bases for this purpose are tertiary amines, such as triethylamine (B128534) or pyridine. The mechanism of base catalysis involves the initial deprotonation of the alcohol by the base, which increases the nucleophilicity of the resulting alkoxide ion. This is then followed by the nucleophilic attack on the sulfonyl chloride. Alternatively, the base can simply act as an acid scavenger, reacting with the HCl as it is formed.

The use of a basic catalyst not only improves the yield of the desired sulfonate ester but also allows the reaction to proceed under milder conditions. The choice of base and solvent can influence the reaction rate and the purity of the final product.

| Catalyst/Base | Role in Reaction | Typical Reaction Conditions |

| Triethylamine | Acid scavenger, potential to increase nucleophilicity of the alcohol | Inert solvent (e.g., dichloromethane, diethyl ether), room temperature or slightly elevated temperatures |

| Pyridine | Acid scavenger, can also form a more reactive sulfonylpyridinium intermediate | Inert solvent, often used in excess as both catalyst and solvent |

Indirect Synthetic Pathways

In addition to direct esterification, this compound can potentially be synthesized through indirect routes. These pathways may involve the generation of highly reactive intermediates or the use of alternative starting materials that are then converted to the target molecule.

Utilizing Sulfene (B1252967) Intermediates in Sulfonylation Processes

An alternative mechanistic pathway for the formation of sulfonate esters involves the in-situ generation of sulfenes. Sulfenes (R₂C=SO₂) are highly reactive species that can be formed by the dehydrohalogenation of alkanesulfonyl chlorides in the presence of a strong base.

In the context of synthesizing this compound, a potential indirect route would involve the generation of chloromethylsulfene (ClCH=SO₂) from chloromethanesulfonyl chloride using a non-nucleophilic base. This highly reactive sulfene could then be trapped by 2-chloroethanol to yield the desired product.

The proposed reaction sequence would be:

Formation of the sulfene: ClCH₂SO₂Cl + Base → [ClCH=SO₂] + Base·HCl

Trapping of the sulfene: [ClCH=SO₂] + HOCH₂CH₂Cl → ClCH₂SO₂OCH₂CH₂Cl

This pathway is supported by studies on related systems, such as the formation of ethyl ethenesulfonate (B8298466) from 2-chloroethanesulfonyl chloride, where the involvement of a sulfene intermediate has been proposed. rit.edu The success of this method would depend on the relative rates of sulfene formation and its subsequent trapping by the chloroalcohol.

Exploration of Alternative Precursors and Reagents

The synthesis of this compound can also be envisioned starting from alternative precursors. One such precursor is ethylene (B1197577) oxide. The strained three-membered ring of ethylene oxide is susceptible to ring-opening by nucleophiles. Reaction of ethylene oxide with a suitable chloromethanesulfonating agent could potentially lead to the formation of the target molecule.

Another potential alternative precursor is sodium 2-chloroethyl sulfonate. This salt can be synthesized from the reaction of 1,2-dihaloethanes with sodium sulfite. rsc.org Subsequent conversion of the sulfonate salt to the corresponding sulfonyl chloride, for example by reaction with a chlorinating agent like thionyl chloride or phosphorus pentachloride, would provide an intermediate that could then be esterified with 2-chloroethanol.

| Alternative Precursor | Proposed Reaction Scheme | Key Considerations |

| Ethylene Oxide | Ethylene Oxide + Chloromethanesulfonylating agent → this compound | The choice of the sulfonating agent and reaction conditions to control regioselectivity and prevent polymerization of ethylene oxide. |

| Sodium 2-chloroethyl sulfonate | 1. Sodium 2-chloroethyl sulfonate + Chlorinating agent → 2-Chloroethanesulfonyl chloride 2. 2-Chloroethanesulfonyl chloride + 2-Chloroethanol → this compound | This is a multi-step process and the overall yield would depend on the efficiency of each step. The starting material for the sulfonate salt is different from the target molecule's sulfonyl group. |

The exploration of these alternative pathways could offer advantages in terms of starting material availability, cost, or the avoidance of certain hazardous reagents.

Reactivity and Reaction Mechanisms of 2 Chloroethyl Chloromethanesulfonate

Nucleophilic Substitution Reactions

2-Chloroethyl chloromethanesulfonate (B8650481) is a bifunctional molecule with two electrophilic centers susceptible to nucleophilic attack: the carbon atom of the 2-chloroethyl group and the sulfur atom of the chloromethanesulfonyl group. The reactivity is dominated by the lability of the C-O bond of the ester, where the chloromethanesulfonate acts as an excellent leaving group. This facilitates nucleophilic substitution at the ethyl group.

While specific studies detailing the intramolecular cyclization of 2-chloroethyl chloromethanesulfonate are not extensively documented in the provided search results, the mechanism can be inferred from the behavior of structurally similar compounds, such as 2-chloroethyl ethyl sulfide (B99878) (CEES). unc.edu In analogous molecules, a lone pair of electrons from a heteroatom within the molecule can act as an internal nucleophile, attacking the electrophilic carbon atom that bears the chlorine.

In the case of this compound, a plausible pathway involves one of the sulfonate oxygen atoms acting as the nucleophile. This would lead to an intramolecular SN2 reaction, where the oxygen attacks the carbon bonded to the chlorine, displacing the chloride ion. This process would result in the formation of a strained, cyclic sulfonate ester intermediate. The feasibility of such reactions is a known principle in organic chemistry, often driven by the formation of stable five- or six-membered rings, though the formation of smaller, more strained rings is also possible. researchgate.netnih.govrsc.orgrsc.org

The general mechanism for such a reaction is depicted below:

Nucleophilic Attack: The nucleophilic oxygen of the sulfonate group attacks the carbon atom of the chloroethyl group.

Transition State: A three-membered ring transition state is formed.

Product Formation: The chloride ion is expelled, leading to a cyclic product.

This type of cyclization is analogous to the formation of transient cyclic sulfonium (B1226848) cations from sulfur mustards, a well-studied reaction pathway. unc.edu

This compound readily reacts with a variety of external nucleophiles. libretexts.orgkhanacademy.orgsydney.edu.aulibretexts.org These reactions are characteristic examples of bimolecular nucleophilic substitution (SN2). The high reactivity of the compound is attributed to the chloromethanesulfonate moiety, which is an excellent leaving group. This allows for the efficient transfer of the 2-chloroethyl group to the nucleophile.

A significant and well-studied example of its intermolecular reactivity is its role as a DNA alkylating agent. nih.gov In this context, nucleophilic sites on DNA bases, such as the N7 position of guanine, attack the primary carbon of the 2-chloroethyl group. This reaction results in the formation of a covalent bond, yielding DNA adducts like 7-chloroethylguanine. nih.gov This alkylation is a key mechanism behind the cytotoxic effects of such compounds. nih.govwikipedia.org Unlike other chloroethylating agents, 2-chloroethyl (methylsulfonyl)methanesulfonate (a closely related compound) has been found to be more selective, producing 7-chloroethylguanine with fewer side products, such as hydroxyethyl (B10761427) derivatives. nih.gov

The general reaction with an external nucleophile (Nu:) can be summarized as: Nu: + ClCH₂CH₂OSO₂CH₂Cl → Nu-CH₂CH₂Cl + ⁻OSO₂CH₂Cl

| Nucleophile | Product Type | Significance |

|---|---|---|

| Guanine (in DNA) | DNA Adduct (7-chloroethylguanine) | Mechanism of cytotoxicity, use in cancer research. nih.gov |

| Amines (R-NH₂) | Substituted Amines | Synthesis of nitrogen-containing compounds. |

| Thiols (R-SH) | Thioethers | Formation of sulfur-linked derivatives. |

| Alkoxides (R-O⁻) | Ethers | Williamson-type ether synthesis. |

Electrophilic Properties and Alkylation Capabilities

The electrophilic nature of this compound is central to its chemical reactivity and its function as an alkylating agent. The molecule possesses two primary electrophilic sites, but the transfer of the 2-chloroethyl group is the predominant reaction pathway.

The transfer of the 2-chloroethyl group occurs via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.orgresearchgate.net In this process, a nucleophile attacks the methylene (B1212753) carbon (the carbon adjacent to the sulfonate oxygen) of the 2-chloroethyl moiety. This attack happens simultaneously with the breaking of the carbon-oxygen bond.

The key factors enabling this mechanism are:

Good Leaving Group: The chloromethanesulfonate anion is an excellent leaving group. Its stability is enhanced by the resonance delocalization of the negative charge across the sulfonyl group's oxygen atoms and the inductive effect of the chlorine atom on the methyl group.

Steric Accessibility: The electrophilic carbon is part of a primary alkyl group, making it sterically unhindered and highly accessible to incoming nucleophiles, which favors the SN2 pathway over SN1. libretexts.org

The reaction proceeds through a single transition state where the nucleophile is partially bonded to the carbon, and the leaving group is partially detached. This concerted mechanism leads to an inversion of stereochemistry if the carbon were chiral, although in this case, it is not. The process efficiently transfers the "2-chloroethyl" electrophile to the attacking nucleophile. nih.gov

This compound and its analogs are recognized as potent and versatile alkylating agents in organic synthesis. nih.govnih.gov They are specifically used as "chloroethylating" agents to introduce the 2-chloroethyl group (-CH₂CH₂Cl) onto various substrates. nih.gov This functional group is a valuable synthon, as the terminal chlorine can be further displaced in subsequent nucleophilic substitution reactions, allowing for the construction of more complex molecules.

Its utility is particularly noted in the synthesis of biologically active compounds and pharmaceuticals. chemimpex.comnih.gov The ability to selectively alkylate specific nucleophilic sites, as demonstrated by its reaction with DNA to produce primarily 7-chloroethylguanine, highlights its potential for targeted chemical modifications. nih.gov This selectivity is an advantage over other alkylating agents, such as chloroethylnitrosoureas, which tend to generate a wider array of products, including hydroxyethylated side products. nih.gov

Elimination Reactions and Competing Pathways

In addition to nucleophilic substitution, alkyl halides and sulfonates can undergo elimination reactions, typically following an E2 (bimolecular elimination) mechanism. libretexts.orglumenlearning.com This pathway competes directly with SN2 reactions. For this compound, an E2 reaction would involve a base abstracting a proton from the carbon atom adjacent to the chloromethanesulfonate group (the α-carbon).

The E2 mechanism for this compound would proceed as follows:

A base attacks a hydrogen on the carbon adjacent to the C-O bond.

Simultaneously, the C-H bond breaks, a π-bond begins to form between the two carbons of the ethyl group, and the chloromethanesulfonate leaving group departs.

This concerted process results in the formation of vinyl chloride and the chloromethanesulfonate anion.

The competition between SN2 and E2 reactions is governed by several factors:

Nature of the Nucleophile/Base: Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor elimination, as they are poor nucleophiles due to their bulk but are effective at abstracting protons. lumenlearning.comkhanacademy.org Strong, unhindered bases that are also good nucleophiles (e.g., hydroxide (B78521) or ethoxide) can lead to a mixture of substitution and elimination products. lumenlearning.com

Reaction Temperature: Higher temperatures generally favor elimination over substitution.

Substrate Structure: While primary substrates like the 2-chloroethyl group are typically more prone to SN2 reactions, elimination can still occur, especially with a strong base. lumenlearning.com

Therefore, while nucleophilic substitution is the primary reaction pathway for this compound, elimination reactions represent a significant competing pathway that must be considered, particularly when strong bases are employed. nih.gov

Mechanistic Investigations through Kinetic and Product Distribution Analyses

While specific kinetic and product distribution studies on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the behavior of analogous compounds and the fundamental principles of physical organic chemistry. The chloromethanesulfonate group is recognized as an exceptionally potent leaving group, surpassing the reactivity of traditional sulfonates like tosylates and mesylates. This enhanced reactivity stems from the electron-withdrawing nature of the chlorine atom, which further stabilizes the resulting sulfonate anion.

Kinetic studies of related sulfonate esters, often conducted through solvolysis reactions, provide a framework for predicting the behavior of this compound. The rate of reaction would be expected to be significantly faster than that of corresponding chloroethyl tosylates or mesylates. A kinetic analysis would likely reveal a substantial dependence on solvent polarity, characteristic of reactions proceeding through charged intermediates.

Product distribution analysis, typically carried out using techniques such as gas chromatography-mass spectrometry (GC-MS), would be crucial in elucidating the reaction mechanism. For the solvolysis of this compound in a solvent such as aqueous ethanol, a range of products could be anticipated. These would include direct substitution products (2-chloroethanol and the corresponding ethyl ether), elimination products (vinyl chloride), and products arising from rearrangement, as discussed in the following section.

The relative proportions of these products would be highly dependent on the reaction conditions, including the solvent system, temperature, and the presence of any added nucleophiles or bases. A detailed analysis of the product distribution under various conditions would allow for the dissection of competing reaction pathways, such as SN1, SN2, E1, and E2 mechanisms, and the extent of neighboring group participation.

Table 1: Predicted Products of this compound Solvolysis

| Product Name | Chemical Formula | Formation Pathway |

| 2-Chloroethanol (B45725) | ClCH₂CH₂OH | SN reaction with water |

| 2-Chloroethyl ethyl ether | ClCH₂CH₂OCH₂CH₃ | SN reaction with ethanol |

| Vinyl chloride | CH₂=CHCl | Elimination reaction |

| Rearrangement Products | Varies | See Section 3.5 |

This table is predictive and based on the expected reactivity of the compound.

Rearrangement Phenomena Involving Chloroethyl Moieties

A dominant feature in the reactivity of compounds containing a 2-chloroethyl group is the potential for neighboring group participation (NGP), also known as anchimeric assistance. This intramolecular process significantly influences both the reaction rate and the stereochemical outcome.

In the case of this compound, the chlorine atom on the ethyl group can act as an internal nucleophile. As the highly effective chloromethanesulfonate leaving group begins to depart, the chlorine atom can attack the adjacent carbon center, forming a cyclic chloronium ion intermediate. This participation is often associated with a notable acceleration of the reaction rate compared to analogous compounds lacking the participating group.

The formation of this three-membered ring intermediate has profound stereochemical consequences. A typical SN2 reaction proceeds with inversion of configuration at the reaction center. However, neighboring group participation by the chloroethyl group involves two successive SN2-like steps: the intramolecular attack of the chlorine to form the chloronium ion (with inversion), followed by the external nucleophile's attack on one of the carbons of the chloronium ring (also with inversion). The net result of these two inversions is retention of the original stereochemistry.

The attack of the external nucleophile on the unsymmetrical chloronium ion can occur at either of the two carbon atoms. This can lead to the formation of a rearranged product if the nucleophile attacks the carbon that was not originally bonded to the leaving group. The regioselectivity of this attack is influenced by steric and electronic factors.

Therefore, a comprehensive analysis of the products from a reaction of this compound would be expected to reveal not only direct substitution and elimination products but also products indicative of this rearrangement pathway. The presence of such rearranged products would serve as strong evidence for the operation of neighboring group participation by the chloroethyl moiety.

Based on a thorough review of the available scientific literature, it has been determined that there is no specific information detailing the advanced applications of "this compound" as outlined in the user's request. Searches for the use of this particular compound in the synthesis of alpha-chloroketones, the construction of specialized heterocyclic systems, its application as a derivatization agent for analytical studies, or in the preparation of functionalized materials did not yield relevant results.

The provided outline presumes a range of specific, advanced applications for "this compound" that are not substantiated in published chemical synthesis and materials science research. Therefore, it is not possible to generate a scientifically accurate article that adheres to the requested structure and topics.

Advanced Applications of 2 Chloroethyl Chloromethanesulfonate in Chemical Synthesis

Preparation of Functionalized Materials

Synthesis of Chemically Modified Polymers and Resins

The modification of pre-formed polymers, known as post-polymerization functionalization, is a critical strategy for tailoring the properties of materials to specific applications. 2-Chloroethyl chloromethanesulfonate (B8650481) can serve as a versatile reagent in this context, enabling the introduction of new functional groups onto a polymer backbone, thereby altering its physical and chemical characteristics.

The primary reaction pathway for polymer modification with 2-Chloroethyl chloromethanesulfonate involves the reaction of its chloromethanesulfonyl group with nucleophilic sites on a polymer. Polymers containing hydroxyl (-OH), amine (-NH2), or thiol (-SH) groups are prime candidates for such modifications. The reaction, a nucleophilic acyl substitution, results in the formation of a stable sulfonate ester, amide, or thioester linkage, respectively. This covalently attaches the 2-chloroethyl methanesulfonate (B1217627) moiety to the polymer chain.

Table 1: Potential Reactions of this compound with Functional Polymers

| Polymer Type | Functional Group | Resulting Linkage | Potential Application of Modified Polymer |

| Poly(vinyl alcohol) | Hydroxyl (-OH) | Sulfonate Ester | Increased hydrophilicity, flame retardancy |

| Poly(ethylene imine) | Amine (-NH2) | Sulfonamide | Metal chelation, drug delivery |

| Thiol-functionalized Resins | Thiol (-SH) | Thiosulfonate | Heavy metal scavenging, catalyst support |

Once the initial grafting reaction has occurred, the pendant 2-chloroethyl group offers a secondary site for further chemical modification. The chlorine atom can be displaced by a variety of nucleophiles in a classic SN2 reaction. This two-step modification strategy significantly broadens the range of functionalities that can be introduced onto a polymer. For instance, reaction with sodium azide (B81097) would yield an azido-functionalized polymer, which can then undergo "click" chemistry reactions. Alternatively, quaternization with a tertiary amine would introduce cationic charges, transforming the polymer into an anion exchanger.

Research into the modification of polymers with similar bifunctional reagents has demonstrated the feasibility of these approaches. For example, the modification of chloromethylated polysulfone with triethanolamine (B1662121) results in simultaneous quaternization and cross-linking, yielding anion exchange membranes. mdpi.com Similarly, polymers with dangling alkyl chloride groups, such as poly(2-chloroethyl methacrylate), have been successfully functionalized through nucleophilic substitution with sodium azide. researchgate.net These examples from the literature support the potential of the 2-chloroethyl group in this compound as a handle for post-polymerization modification.

Development of Novel Ion-Exchange Materials Utilizing Related Sulfonates

Ion-exchange resins are indispensable materials in water purification, chemical separation, and catalysis. Their function relies on the presence of ionizable functional groups covalently bound to a polymer matrix. Cation-exchange resins, in particular, typically feature sulfonic acid (-SO3H) groups. While this compound does not directly introduce a sulfonic acid group, its chemistry is closely related to the synthesis of these materials.

The most common method for preparing cation-exchange resins is the sulfonation of an aromatic polymer, such as polystyrene cross-linked with divinylbenzene. google.com This is typically achieved using strong sulfonating agents like concentrated sulfuric acid, fuming sulfuric acid, or sulfur trioxide. google.com An alternative approach involves the use of chlorosulfonic acid, which introduces a chlorosulfonyl (-SO2Cl) group onto the polymer backbone. google.com This reactive intermediate can then be hydrolyzed to the desired sulfonic acid.

Table 2: Comparison of Common Sulfonating Agents for Polymer Resins

| Sulfonating Agent | Reaction Conditions | Advantages | Disadvantages |

| Concentrated H2SO4 | High temperature | Low cost | Potential for side reactions, waste acid |

| Fuming H2SO4 (Oleum) | Moderate temperature | High degree of sulfonation | Corrosive, hazardous |

| Sulfur Trioxide (SO3) | Requires complexing agent | High efficiency | Difficult to handle |

| Chlorosulfonic Acid (ClSO3H) | Low temperature | Controlled reaction | Generates HCl gas |

The chloromethanesulfonyl group of this compound is chemically analogous to the chlorosulfonyl group. Therefore, polymers functionalized with this compound, as described in the previous section, could theoretically be converted into cation-exchange materials. The sulfonate ester linkage formed upon grafting the molecule to a polymer could potentially be hydrolyzed under acidic or basic conditions to yield the desired sulfonic acid functionality. This would represent a novel, indirect route to the synthesis of ion-exchange resins.

Furthermore, the study of sulfonated polymers extends beyond traditional resins. Sulfonated polysulfones, for instance, are investigated for their use in membranes for fuel cells and other separation processes. 20.210.105 The synthesis of these materials often involves the post-sulfonation of the polymer or the polymerization of sulfonated monomers. The development of new reagents and synthetic pathways is crucial for advancing this field. While direct applications of this compound in this specific context are not yet documented, the chemistry of its related sulfonate and chlorosulfonyl compounds is central to the ongoing innovation in ion-exchange and membrane technology.

Computational and Theoretical Studies on 2 Chloroethyl Chloromethanesulfonate

Quantum Chemical Calculations

Elucidation of Electronic Structure and Reactivity Descriptors

No specific studies detailing the electronic structure or reactivity descriptors for 2-chloroethyl chloromethanesulfonate (B8650481) were found. Such an analysis would typically involve calculating molecular orbitals (HOMO-LUMO), electrostatic potential maps, and various reactivity indices, but this data is not available in the reviewed literature for this compound.

Conformational Analysis and Molecular Dynamics Simulations

There is no available research on the conformational analysis or molecular dynamics simulations of 2-chloroethyl chloromethanesulfonate. This type of study would provide insight into the molecule's flexibility, preferred shapes, and behavior in different environments over time.

Mechanistic Probing Through Computational Modeling

Transition State Analysis of Key Transformations

A search for computational studies on the transition states involved in reactions of this compound yielded no specific results. This analysis is crucial for understanding reaction kinetics and pathways.

Prediction of Reaction Outcomes and Selectivity

No computational models predicting the reaction outcomes and selectivity for this compound have been published in the available literature.

Spectroscopic Correlations and Interpretations for Mechanistic Insights

While computational methods are often used to correlate theoretical calculations with experimental spectroscopic data (like IR, Raman, and NMR) to provide mechanistic insights, no such studies have been performed for this compound according to the available search results. For the related compound clomesone, infrared and Raman spectra have been obtained and assigned to vibrational normal modes with the aid of quantum chemical calculations. rsc.org

Structure Reactivity Relationships in Chloroalkyl Sulfonate Esters

Influence of Halogen Substituents on Electrophilicity

Halogen substituents, particularly chlorine, exert a profound influence on the electrophilicity of the 2-Chloroethyl chloromethanesulfonate (B8650481) molecule through strong inductive effects. The chlorine atom on the ethyl group and the chlorine atom on the methyl group of the sulfonate ester are electron-withdrawing. mdpi.comdoubtnut.comdoubtnut.comresearchgate.net This property significantly increases the partial positive charge on the adjacent carbon atoms, rendering them more susceptible to nucleophilic attack.

The electron-withdrawing nature of chlorine atoms enhances the electrophilic character of the carbon center targeted in SN2 reactions. mdpi.com This activation is a direct result of the inductive effect, where the electronegative halogen pulls electron density away from the carbon skeleton. mdpi.comlibretexts.org In the case of 2-Chloroethyl chloromethanesulfonate, this effect is twofold:

The 2-chloroethyl group: The chlorine atom on the ethyl chain makes the α-carbon (the one bonded to the sulfonate oxygen) more electron-deficient and thus a better target for nucleophiles.

Research into halogenated alkyl sulfonates has shown that increasing the number of halogen substituents generally leads to a more powerful electron-withdrawing effect, thereby creating highly attractive electrophiles for SN2-type reactions. mdpi.com For instance, the progression from methanesulfonates to chloromethanesulfonates, and further to di- and trichloromethanesulfonates, demonstrates a marked increase in reactivity due to this enhanced electrophilicity. mdpi.comresearchgate.net

Impact of Sulfonate Moiety on Leaving Group Ability

A key factor in nucleophilic substitution reactions is the ability of the leaving group to depart and stabilize the negative charge it takes with it. Sulfonate esters are renowned for being excellent leaving groups, a property attributable to the stability of the resulting sulfonate anion. pitt.edulibretexts.org This stability arises from the delocalization of the negative charge across the three oxygen atoms through resonance. chemistrysteps.com

The general order of reactivity for common leaving groups places sulfonates significantly higher than halides. nih.gov The chloromethanesulfonate group in this compound is considered an extremely efficient leaving group. mdpi.com The presence of the chlorine atom on the methanesulfonyl group enhances its leaving group ability compared to a standard methanesulfonate (B1217627) (mesylate). This is due to the inductive electron-withdrawing effect of the chlorine, which further stabilizes the resulting chloromethanesulfonate anion. mdpi.com

The stability of the sulfonate anion is a critical determinant of its effectiveness as a leaving group. The more stable the anion, the weaker its conjugate acid, and the better its ability to depart during a substitution reaction. The resonance stabilization inherent to the sulfonate core is augmented by the inductive effect of the chloro-substituent, making chloromethanesulfonate a highly effective nucleofuge (a leaving group that departs with the bonding electron pair). nih.gov

Comparative Studies with Analogous Halogenated Sulfonate Esters

To fully appreciate the reactivity of this compound, it is instructive to compare it with other analogous halogenated sulfonate esters. The reactivity of these esters is influenced by both the alkyl portion and the sulfonate portion of the molecule.

Studies have shown that the nature of the halogen and the degree of halogenation on the sulfonate moiety significantly impact reactivity. For example, trifluoromethanesulfonates (triflates) are several orders of magnitude more reactive than tosylates or mesylates due to the powerful electron-withdrawing effect of the three fluorine atoms. nih.govnih.gov This places perfluoroalkane sulfonates at the higher end of the reactivity scale for leaving groups. nih.gov

In a comparative study of derivatives with a neopentyl skeleton, the trifluoromethanesulfonate (B1224126) leaving group was found to be the most reactive, followed by iodide and bromide, which were more reactive than p-toluenesulfonate (tosylate) and methanesulfonate (mesylate). nih.gov The least reactive derivatives in that study had chloro leaving groups. nih.gov

The chloromethanesulfonate ("monochlate") group has been identified as a highly efficient leaving group in its own right, and its reactivity can be situated within a broader spectrum of halogenated sulfonates. mdpi.com Dichloromethanesulfonates and trichloromethanesulfonates are expected to be even more reactive as alkylating agents due to the increased electron-withdrawing power of the additional chlorine atoms. mdpi.comresearchgate.net However, steric hindrance can also play a role; for example, the bulky trichloromethyl group can sterically hinder attack at the sulfur atom, reducing the likelihood of unwanted side reactions involving sulfur-oxygen bond cleavage. mdpi.com

Below is a table comparing the relative reactivity of various sulfonate esters, which helps to contextualize the reactivity of this compound.

| Sulfonate Ester Leaving Group | Abbreviation | Activating Group | Relative Reactivity Trend |

| Methanesulfonate | OMs | CH₃ | Good |

| p-Toluenesulfonate | OTs | CH₃-C₆H₄ | Good |

| Chloromethanesulfonate | OMc | Cl-CH₂ | Very Good |

| Trifluoromethanesulfonate | OTf | CF₃ | Excellent |

Future Directions and Emerging Research Avenues in 2 Chloroethyl Chloromethanesulfonate Chemistry

Development of Novel Catalytic Systems for Synthesis

Currently, there is a lack of specific research on the development of novel catalytic systems for the synthesis of 2-Chloroethyl chloromethanesulfonate (B8650481). Future research in this area would likely focus on improving reaction efficiency, reducing byproducts, and utilizing more environmentally benign catalysts. A patent for the synthesis of the related compound, 2-chloroethyl sodium sulfonate, utilizes a catalytic system of metal salts and quaternary ammonium (B1175870) salts to improve reaction efficiency. google.com This suggests that similar catalytic approaches could be a starting point for developing novel synthetic routes for 2-Chloroethyl chloromethanesulfonate.

Exploration of Stereoselective Transformations

The exploration of stereoselective transformations involving this compound is another area where dedicated research is currently absent. As the molecule itself is achiral, research in this area would involve its reaction with chiral molecules to produce stereoisomeric products. Future studies could investigate the use of chiral catalysts to control the stereochemical outcome of such reactions, leading to the synthesis of enantiomerically pure compounds for potential applications in pharmaceuticals or materials science.

Integration with Flow Chemistry and Sustainable Synthesis

The integration of flow chemistry for the synthesis of this compound represents a significant opportunity for process intensification and improved sustainability. A patent for the flow synthesis of sulfonylurea compounds demonstrates the potential of this technology in producing related sulfur-containing compounds with high efficiency and throughput. google.com Future research could focus on developing a continuous-flow process for this compound, which could offer benefits such as enhanced heat and mass transfer, improved safety for handling potentially hazardous reagents, and easier scalability.

Advanced Spectroscopic and Structural Analysis Methodologies

A comprehensive understanding of the molecular structure and properties of this compound is crucial for its potential applications. While specific studies on this compound are limited, advanced analytical techniques applied to similar molecules, such as 2-chloroethyl(methylsulfonyl)methanesulfonate, provide a blueprint for future research. rsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and understanding the vibrational modes of a molecule. A detailed vibrational analysis of this compound, supported by theoretical calculations, would provide valuable insights into its molecular structure and bonding. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy would be essential for confirming the chemical structure of this compound. Detailed analysis of chemical shifts and coupling constants would allow for the unambiguous assignment of all protons and carbons in the molecule.

Mass Spectrometry (MS): Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition of this compound.

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. rsc.org Obtaining a crystal structure of this compound would provide precise information on bond lengths, bond angles, and intermolecular interactions. rsc.org A study on 2-chloroethyl(methylsulfonyl)methanesulfonate revealed its solid-state molecular structure, which was characterized using X-ray diffraction. rsc.org

Computational Analysis: Theoretical methodologies, such as Density Functional Theory (DFT), can supplement experimental data and provide deeper insights into the electronic structure, reactivity, and spectroscopic properties of this compound. rsc.org Quantum chemical calculations and Hirshfeld surface analysis have been used to study the intermolecular interactions in the crystal structure of related compounds. rsc.org

Table 1: Crystallographic Data for 2-chloroethyl(methylsulfonyl)methanesulfonate

| Parameter | Value |

|---|---|

| Chemical Formula | C4H9ClO5S2 |

| Formula Weight | 236.69 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.542(3) |

| b (Å) | 12.015(4) |

| c (Å) | 9.091(3) |

| β (°) | 94.75(3) |

| Volume (ų) | 928.8(5) |

| Z | 4 |

Data is for the related compound 2-chloroethyl(methylsulfonyl)methanesulfonate as a proxy for the type of data that would be obtained for this compound. rsc.org

Table 2: Selected Bond Lengths for 2-chloroethyl(methylsulfonyl)methanesulfonate

| Bond | Length (Å) |

|---|---|

| S1-O1 | 1.436(2) |

| S1-O2 | 1.438(2) |

| S1-C1 | 1.765(3) |

| S2-O3 | 1.430(2) |

| S2-O4 | 1.571(2) |

| S2-C1 | 1.780(3) |

| C2-O4 | 1.448(3) |

| C3-C2 | 1.503(4) |

| C3-Cl1 | 1.791(3) |

Data is for the related compound 2-chloroethyl(methylsulfonyl)methanesulfonate as a proxy for the type of data that would be obtained for this compound. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-chloroethyl chloromethanesulfonate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, as the compound may release toxic gases (e.g., hydrogen chloride) under decomposition .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent hydrolysis .

- Storage : Store in airtight containers away from moisture and oxidizing agents at temperatures below 25°C .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer :

- Sulfonation-Chlorination : React chloromethanesulfonic acid with thionyl chloride (SOCl₂) under reflux to form the sulfonyl chloride intermediate, followed by alkylation with 2-chloroethanol .

- Purification : Distillation under reduced pressure (40–60°C, 0.1–0.5 mmHg) ensures removal of residual solvents. Purity is confirmed via NMR (e.g., ¹H NMR δ 3.8–4.2 ppm for –CH₂Cl groups) .

Q. Which spectroscopic techniques are most effective for characterizing the purity of this compound?

- Methodological Answer :

- FT-IR : Identify functional groups (e.g., sulfonate S=O stretch at 1350–1150 cm⁻¹, C-Cl at 700–600 cm⁻¹) .

- ¹³C NMR : Confirm molecular structure (e.g., sulfonate carbon at δ 55–60 ppm, chloroethyl carbons at δ 40–45 ppm) .

- Mass Spectrometry (EI-MS) : Detect molecular ion peaks (e.g., m/z 163 for [M⁺]) and fragmentation patterns to verify synthesis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in toxicological data between in vitro and in vivo studies of this compound?

- Methodological Answer :

- Cross-Validation : Compare cytotoxicity assays (e.g., MTT tests on human lung cells) with rodent inhalation studies to assess metabolic differences .

- Dosage Adjustment : Normalize exposure levels using allometric scaling (e.g., body surface area) to account for interspecies variability .

- Mechanistic Studies : Use LC-MS/MS to track metabolite formation (e.g., sulfonic acid derivatives) in both models to identify detoxification pathways .

Q. What mechanistic insights explain the reactivity of the sulfonate and chloroethyl groups in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates with nucleophiles (e.g., azide ions) in polar aprotic solvents (e.g., DMSO) to determine SN1 vs. SN2 dominance.

- Computational Modeling : Use DFT calculations to analyze transition states and charge distribution, revealing higher electrophilicity at the chloroethyl carbon .

- Isotopic Labeling : Track ³⁶Cl displacement in hydrolysis reactions to quantify leaving group efficiency .

Q. What advanced chromatographic methods are suitable for analyzing degradation products of this compound?

- Methodological Answer :

- GC-MS with Derivatization : Convert polar degradation products (e.g., chloromethanesulfonic acid) to volatile esters (e.g., methyl derivatives) for improved separation .

- HPLC-UV/Vis : Use C18 columns with ion-pairing agents (e.g., tetrabutylammonium bromide) to resolve sulfonate-containing fragments .

- LC-QTOF-MS : Identify non-volatile degradation products (e.g., dimerized species) via high-resolution mass accuracy (<5 ppm error) .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s thermal stability be addressed?

- Methodological Answer :

- Controlled Decomposition Studies : Perform thermogravimetric analysis (TGA) at varying heating rates (1–10°C/min) to pinpoint decomposition thresholds .

- Gas Monitoring : Use FT-IR or GC-MS to detect decomposition byproducts (e.g., SO₂, HCl) and correlate with DSC exotherms .

- Reproducibility Checks : Validate results across multiple labs using standardized protocols (e.g., ASTM E537) to rule out instrumentation bias .

Toxicological Profiling

Q. What experimental designs are optimal for assessing dermal absorption rates?

- Methodological Answer :

- Franz Diffusion Cells : Measure permeation through excised human skin over 24–48 hours, using radiolabeled ¹⁴C-2-chloroethyl chloromethanesulfonate .

- Mass Balance Studies : Quantify urinary metabolites (e.g., thiodiglycol sulfonate) post-exposure to calculate bioavailability .

- Comparative Models : Validate results against synthetic membranes (e.g., Strat-M®) to assess model relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.